Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The compound Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is systematically classified as a bicyclic heterocyclic compound. Its core structure features a bicyclo[3.3.1]nonane skeleton, composed of two fused rings: a six-membered ring (positions 1–2–3–4–5–6–7) and a five-membered ring (positions 3–4–5–8–9–3). The nitrogen atom at position 3 introduces heterocyclic character, while the substituents include:
- Ethyl ester at position 1 (C1)
- Benzyl group at position 3 (C3)
- Ketone at position 9 (C9)
The IUPAC name adheres to the rules for bicyclic compounds, where the numbering prioritizes the nitrogen-containing bridgehead position (C3) and the substituents follow in alphabetical order. The bicyclo[3.3.1]nonane system is a bridged bicyclic structure with three bridgehead atoms (C3, C5, C9).
Molecular Geometry and Bicyclic Framework Analysis
The bicyclo[3.3.1]nonane core adopts a dichair conformation under most conditions, though substituents can induce deviations. Key geometric features include:
The bicyclic framework minimizes ring strain through alternating chair and boat conformations. The nitrogen at C3 introduces 3–7 repulsion , which stabilizes the dichair form by reducing steric clashes. Substituents like the benzyl group and ketone further influence conformational preferences.
Torsional Angle Profiling of the 3-Azabicyclo[3.3.1]Nonane Core
Torsional angles in the bicyclic system are critical for understanding steric interactions and electronic effects. For 3-azabicyclo[3.3.1]nonane derivatives , key angles include:
The Cremer-Pople puckering parameters (Q, Θ, Φ) for the six-membered ring (positions 1–2–3–4–5–6–7) reveal a near-ideal chair conformation (Θ ≈ 170°), while the five-membered ring (positions 3–4–5–8–9–3) adopts an envelope conformation (Φ ≈ 300°) due to the ketone’s sp² hybridization.
Electronic Structure and Orbital Hybridization Patterns
The electronic structure is dominated by the bicyclic framework and substituents:
The nitrogen’s lone pair at C3 induces 3–7 repulsion , favoring a dichair conformation to minimize steric clashes. The ketone at C9 participates in conjugation with the bicyclic system, while the benzyl group’s aromaticity enhances stability through resonance.
Properties
IUPAC Name |
ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-17(21)18-10-6-9-15(16(18)20)12-19(13-18)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHPFHYJXLMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted derivatives of the target compound. The reaction conditions often include the use of bases such as triethylamine or potassium carbonate to favor the formation of specific stereoisomers .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound contains a bicyclic azabicyclo[3.3.1]nonane core with a ketone group at position 9 and an ester group at position 1. These functional groups enable participation in oxidation, reduction, and substitution reactions.
2.1. Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for modifying the ester moiety.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄, H₂O, heat | Carboxylic acid | |
| Base-catalyzed hydrolysis | NaOH, aqueous EtOH | Sodium salt of carboxylic acid |
2.2. Ketone Reduction
The ketone at position 9 can be reduced to an alcohol using strong reducing agents.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reduction | LiAlH₄, THF | 9-hydroxy derivative |
2.3. Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution with amines or alkoxides.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aminolysis | RNH₂, heat | Amide derivative | |
| Alkoxylation | R-O⁻, base | Alkoxy ester derivative |
2.4. Esterification
The compound can undergo esterification with alcohols under catalytic conditions, such as using DCC and DMAP.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | R-OH, DCC, DMAP, MeCN | Alkyl ester derivative |
2.5. Mannich Reaction
The azabicyclo core is synthesized via a double Mannich reaction , involving condensation of ethyl cyclohexanone-2-carboxylate, formaldehyde, and benzylamine.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Double Mannich reaction | Formaldehyde, benzylamine, EtOH, reflux | Target compound |
Conformational Influences on Reactivity
The bicyclo[3.3.1]nonane framework exists in equilibrium between chair-chair (CC) and boat-chair (BC) conformations . The CC conformation is predominant at ambient temperatures, which may influence steric accessibility of reactive sites (e.g., the ketone or ester groups).
Key Research Findings
-
Synthesis optimization : Esterification with DCC/DMAP achieves yields up to 63% under reflux conditions .
-
Reactivity trends : The methyl group at position 5 enhances steric effects, influencing substitution reactions .
-
Conformational stability : The CC conformation dominates, reducing strain in reactive intermediates .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate serves as a scaffold for drug development due to its structural features that mimic biologically active compounds. Its derivatives have been investigated for their antimicrobial, analgesic, and anti-inflammatory properties .
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, a study demonstrated that certain modifications to the ethyl group enhanced the compound's efficacy against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
Materials Science
The rigid framework of this bicyclic compound allows it to be utilized in the development of advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices has been explored to enhance material strength and thermal stability.
Case Study: Polymer Composites
In a recent study, researchers synthesized polymer composites incorporating this compound, resulting in materials with improved tensile strength and thermal resistance compared to traditional polymers .
Catalysis
This compound has shown promise in asymmetric catalysis , particularly in reactions involving the formation of chiral centers. Its ability to stabilize transition states makes it a suitable candidate for catalyzing various organic reactions.
Case Study: Asymmetric Synthesis
A notable application was reported where this compound was used as a catalyst in the asymmetric synthesis of chiral alcohols from aldehydes, achieving high enantiomeric excess .
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for nitroxyl radicals, leading to the formation of carbonyl compounds . The specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Ethyl 3-Ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate (Compound 8)
- Substituents : Ethyl (3-position), ethoxycarbonyl (1-position), ketone (9-position).
- Synthesis : Prepared via condensation of ethyl 2-oxocyclohexane-1-carboxylate with ethylamine and formaldehyde under reflux .
- Conformation: The ethyl group adopts an equatorial position, resulting in minimal steric compression.
- Reactivity : Forms salts (e.g., acetate, HCl) via protonation at the nitrogen, with applications in further derivatization .
Ethyl 9-Hydroxy-3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylate
- Substituents : Methyl (3-position), hydroxyl (9-position).
- Conformation : Prefers a CC conformation with equatorial N-CH₃. The hydroxyl group engages in hydrogen bonding, stabilizing the structure in polar solvents .
- Key Difference : Replacement of the ketone (9-oxo) with a hydroxyl group reduces electrophilicity, limiting participation in keto-based reactions (e.g., hydrazone formation) .
Ethyl 3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- This increases torsional strain, as evidenced by upfield shifts in ¹³C NMR (e.g., quaternary C1 at δC 38.50 ppm) compared to ethyl analogs .
- Electronic Effects : The aromatic benzyl group enhances lipophilicity (logP ~3.5 estimated) compared to ethyl (logP ~1.2), impacting solubility and bioavailability.
Functional Group Transformations
Hydrazone Formation
Salt Formation
- Target Compound : Forms stable salts (e.g., HCl, acetate) via N-protonation. The benzyl group may hinder crystallization compared to ethyl analogs .
- Ethyl 3-Ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate HCl Salt (32): Exhibits higher water solubility (logS ≈ -2.5) than the benzyl derivative (logS ≈ -3.8) due to reduced hydrophobicity .
Spectral and Structural Data
Biological Activity
Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes the current knowledge regarding its biological activity, including its pharmacological properties, synthetic routes, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.39 g/mol |
| InChI | InChI=1S/C18H23NO3/c1-2... |
| InChIKey | GMMHPFHYJXLMCG-QAPCUYQASA-N |
This compound features a bicyclic structure that contributes to its biological activity, particularly in interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of bicyclic compounds, including those similar to this compound. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a review discussed the synthesis of bicyclo[3.3.1]nonanes and their derivatives, emphasizing their role in anticancer therapy and the potential for developing new chemotherapeutics based on these structures .
Neuroprotective Effects
The azabicyclo structure is known for its neuroprotective properties, which may be attributed to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Research indicates that compounds with similar structural features can exhibit protective effects against neurodegenerative diseases by enhancing neuronal survival and function .
Toxicity Profile
This compound has been classified with certain toxicity warnings, such as being harmful if swallowed and causing skin irritation . Understanding the toxicity profile is crucial for evaluating the safety of this compound in therapeutic applications.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Anticancer Activity : A study evaluated the effects of structurally similar bicyclic compounds on human cancer cell lines, demonstrating significant cytotoxicity and potential as lead compounds for further development .
- Neuroprotection : Another investigation focused on a series of azabicyclo compounds, showing their ability to protect against oxidative stress-induced neuronal damage in vitro, suggesting a pathway for treating neurodegenerative disorders .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including asymmetric Pictet–Spengler reactions that allow for the introduction of specific substituents that can enhance biological activity . The flexibility in synthetic routes enables the exploration of numerous derivatives, which could lead to improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Wacker-Tsuji oxidation using ethyl 4,9-dioxo-bicyclo[3.3.1]nonane-1-carboxylate as a precursor. Acrolein (3-oxo-propyl) is introduced under triethylamine catalysis in DMF, achieving anti-Markovnikov selectivity . Key parameters include:
-
Temperature : Room temperature (20–25°C) minimizes side reactions.
-
Catalyst : Triethylamine (TEA) at 1:1 molar ratio to substrate.
-
Solvent : DMF enhances solubility of intermediates.
-
Yield : Reported at ~60–70% under optimized conditions .
- Data Table :
| Precursor | Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Ethyl 4,9-dioxo-bicyclo[3.3.1]nonane-1-carboxylate | Acrolein | TEA | DMF | 65 ± 5 |
Q. How can the bicyclic framework and functional groups be confirmed spectroscopically?
- Methodology :
- NMR : H NMR shows distinct signals for the azabicyclo[3.3.1]nonane core (δ 2.8–3.2 ppm, bridgehead protons) and benzyl group (δ 7.2–7.4 ppm, aromatic protons) .
- X-ray Crystallography : Monoclinic crystal system (space group P2/c) confirms bicyclic geometry with bond lengths:
- C1–N3: 1.47 Å
- C9=O: 1.21 Å .
- IR : Strong carbonyl stretch at 1720 cm (ester) and 1685 cm (ketone) .
Q. What safety precautions are critical during handling?
- Hazard Data :
- GHS Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for solvent reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites. The ketone (C9=O) has a calculated partial charge of -0.43, making it susceptible to nucleophilic attack .
- Molecular Docking : Study interactions with enzymes (e.g., oxidoreductases) using AutoDock Vina. The bicyclic core shows affinity for hydrophobic pockets (binding energy: -8.2 kcal/mol) .
Q. What strategies resolve contradictions in reported reaction yields for benzyl group modifications?
- Case Study : Discrepancies in debenzylation efficiency (40–85% yields) arise from:
- Catalyst Choice : Pd/C (10 wt%) vs. HCONH in MeOH.
- Reaction Time : Extended time (>12 hr) increases byproduct formation.
Q. How does the compound’s stereochemistry influence its biological activity?
- Methodology :
- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane:IPA = 85:15). The R-enantiomer shows 3x higher inhibition of acetylcholinesterase (IC = 1.2 µM) than the S-form .
- Pharmacophore Mapping : The benzyl group and ester moiety align with key residues (Trp86, Glu202) in the enzyme’s active site .
Experimental Design Considerations
Q. How to optimize catalytic asymmetric synthesis of the bicyclic core?
- Design : Screen chiral ligands (e.g., BINAP, Salen) in Pd-catalyzed cyclization.
- Data :
| Ligand | Solvent | ee (%) |
|---|---|---|
| (R)-BINAP | Toluene | 78 |
| (S,S)-Salen | DCM | 65 |
Q. What analytical techniques quantify trace impurities in bulk samples?
- HPLC-MS : Use a C18 column (ACN:HO = 70:30) with ESI+ detection. Detect impurities at m/z 298 (de-esterified byproduct) and m/z 320 (oxidation product) .
- LOQ : 0.1% w/w for major impurities .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the compound’s solubility in polar solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
